N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride
Overview
Description
N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C₈H₁₇ClN₂OS and a molecular weight of 224.75 g/mol . It is a thiazolidine derivative, which is a class of heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the reaction of thioamides with appropriate alkylating agents under controlled conditions . One common method includes the reaction of thioamides with butylamine in the presence of a suitable catalyst to form the desired thiazolidine ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol at ambient temperature .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions and green chemistry approaches to enhance yield, purity, and selectivity . These methods may include the use of nano-catalysis and click chemistry to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Alkylated or acylated thiazolidine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways . The compound is known to modulate various biological processes by binding to enzymes or receptors, thereby influencing their activity . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride can be compared with other thiazolidine derivatives, such as:
- N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride
- 1,3-thiazolidine-2,4-dione
- 1,3-thiazolidine-4-one
These compounds share similar structural features but differ in their substituents and specific biological activities . This compound is unique due to its specific butyl group, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-butyl-1,3-thiazolidine-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.ClH/c1-2-3-4-9-8(11)7-5-12-6-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAISTFDBHBTZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CSCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.